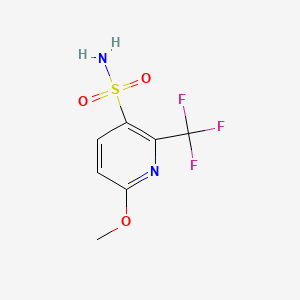

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C7H7F3N2O3S |

|---|---|

Molecular Weight |

256.20 g/mol |

IUPAC Name |

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C7H7F3N2O3S/c1-15-5-3-2-4(16(11,13)14)6(12-5)7(8,9)10/h2-3H,1H3,(H2,11,13,14) |

InChI Key |

JSHXSXAAOLOSIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key stages:

- Introduction of the trifluoromethyl group onto the pyridine ring.

- Functionalization of the pyridine ring with a sulfonamide group, often via sulfonyl chloride intermediates.

The methoxy group at the 6-position is usually introduced early in the synthesis or retained from substituted starting materials.

Preparation of the Trifluoromethylpyridine Core

There are three main approaches for synthesizing trifluoromethylpyridine derivatives, which are applicable to the target compound:

Chlorine/Fluorine Exchange on Trichloromethylpyridines

This method involves chlorination of methyl-substituted pyridines to form trichloromethylpyridines, followed by vapor-phase fluorination to replace chlorine atoms with fluorine, yielding trifluoromethylpyridines. For example, 2-chloro-5-methylpyridine can be chlorinated to 2,3-dichloro-5-(trichloromethyl)pyridine, then fluorinated to 2,3-dichloro-5-(trifluoromethyl)pyridine.Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions using trifluoromethyl-containing precursors such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride allow the assembly of the pyridine ring with the trifluoromethyl group already incorporated.Direct Introduction of Trifluoromethyl Groups Using Active Species

The trifluoromethyl group can be directly introduced by nucleophilic substitution using trifluoromethyl copper reagents on halogenated pyridines (bromo- or iodo-pyridines). This method is less common industrially but useful for selective substitutions.

Preparation of the Sulfonamide Group

The sulfonamide moiety is generally introduced via sulfonyl chloride intermediates derived from the corresponding pyridine sulfonic acids or sulfonyl chlorides.

Sulfonyl Chloride Intermediate Synthesis

A common approach involves converting 2-oxo-pyridine derivatives to chloropyridines, then to methoxypyridines. Metalation of the methoxypyridine with lithium diisopropylamide (LDA) followed by thiolation with elemental sulfur forms a lithiothiolate intermediate. Subsequent chloroxidation with chlorine and hydrochloric acid yields the sulfonyl chloride intermediate.Sulfonamide Formation

The sulfonyl chloride intermediate is then reacted with ammonia or amines to form the sulfonamide group. This step is typically conducted under controlled temperature and solvent conditions to ensure high yield and purity.

Research Findings and Optimization Notes

The metalation/thiolation step is critical for obtaining the sulfonyl chloride intermediate in high purity. Use of LDA as a strong base at low temperatures (-78°C) minimizes side reactions.

Vapor-phase fluorination requires precise temperature control to balance fluorination and chlorination, influencing the regioselectivity and yield of trifluoromethylpyridine derivatives.

The presence of the methoxy group at the 6-position can influence the reactivity of the pyridine ring, necessitating optimization of reaction times and temperatures during sulfonyl chloride formation.

Cost-effective synthesis routes are being developed to reduce reliance on expensive reagents and harsh conditions, facilitating broader market access for related agrochemical products.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Trifluoromethyl group introduction | Chlorination + Vapor-phase fluorination | Chlorine gas, Fluorine gas, catalyst bed | 320-450°C | High yield; scalable | Requires handling hazardous gases |

| Pyridine ring construction | Cyclocondensation from trifluoromethyl precursors | Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride | Acidic/basic catalysis, moderate temp | Direct incorporation of CF3 | Multi-step synthesis |

| Sulfonyl chloride intermediate | Metalation/thiolation + Chloroxidation | LDA, elemental sulfur, chlorine/HCl | Low temp metalation; chloroxidation at mild temp | Efficient sulfonyl chloride formation | Sensitive to moisture and temperature |

| Sulfonamide formation | Reaction with ammonia or amines | Ammonia or primary/secondary amines | Mild heating | High yield, straightforward | Requires pure sulfonyl chloride |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the sulfonamide group can interact with active sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine Sulfonamide Derivatives

Pyridine sulfonamides with trifluoromethyl and halogen substituents are well-documented. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- This may influence nucleophilic substitution rates or binding affinity in biological targets .

- Positional Isomerism : The placement of the trifluoromethyl group (positions 2 vs. 5) alters steric and electronic interactions. For example, 6-chloro-5-CF₃ derivatives () may exhibit different metabolic stability compared to the 2-CF₃ target compound.

Comparison with Sulfonamide-Containing Agrochemicals

Pyroxsulam () and sulfonylurea herbicides () share sulfonamide motifs but differ in core heterocycles:

Table 2: Agrochemical Sulfonamides vs. Target Compound

Key Observations :

- Heterocycle Impact : Pyroxsulam’s triazolo-pyrimidine core enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism distinct from pyridine-based sulfonamides. The target compound’s pyridine backbone may favor different biological targets .

- Sulfonamide Role : In sulfonylureas (e.g., metsulfuron-methyl), the sulfonamide bridges aromatic and triazine rings, enabling herbicide activity. The target compound’s sulfonamide is directly attached to pyridine, suggesting divergent reactivity .

Research Findings and Implications

- Reactivity : Methoxy groups are less reactive than chloro substituents in nucleophilic aromatic substitution, suggesting the target compound may require tailored synthetic conditions compared to its chloro analogs .

- Biological Activity : Trifluoromethyl-pyridine sulfonamides are prevalent in kinase inhibitors and herbicides. The target compound’s methoxy group could modulate solubility, impacting its pharmacokinetic profile .

Biological Activity

6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8F3N2O2S

- Molecular Weight : 246.22 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

The biological activity of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target sites.

Enzyme Inhibition

Research indicates that this compound inhibits specific enzymes involved in metabolic pathways, potentially affecting processes such as:

- Cell proliferation

- Signal transduction

- Inflammatory responses

Biological Activity Overview

The following table summarizes the biological activities reported for 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide:

Antimicrobial Activity

A study demonstrated that 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was found to be 15 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. For example, a study involving human breast cancer cells reported a reduction in cell viability by 65% at a concentration of 20 μM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Research has indicated that 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was observed at concentrations as low as 10 μM, highlighting its potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Methoxylation : Introducing the methoxy group using K₂CO₃ and 18-crown-6 ether in acetonitrile under reflux .

- Sulfonamide Formation : Reacting intermediates with sulfonyl chlorides (e.g., R₂SO₂Cl) in DMF at 100°C with NaH as a base .

- Fluorination/Trifluoromethylation : Fluorinating agents like KF in DMSO or trifluoromethyl sources (e.g., CF₃Cu) under Pd catalysis .

Critical Conditions : - Solvent polarity (DMF vs. acetonitrile) affects reaction rates.

- Temperature control (reflux vs. room temperature) minimizes side reactions.

- Catalyst choice (e.g., Pd(OAc)₂) improves regioselectivity in coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.